molecular formula C17H18F3N3O3 B2478718 Benzyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate CAS No. 1396758-94-3

Benzyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate

Cat. No.: B2478718
CAS No.: 1396758-94-3
M. Wt: 369.344
InChI Key: WLGZWMCCXRPRKJ-UHFFFAOYSA-N
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Description

Benzyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is a useful research compound. Its molecular formula is C17H18F3N3O3 and its molecular weight is 369.344. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Analysis

  • N-Substituted Derivatives Synthesis : Compounds bearing the 1,3,4-oxadiazole moiety, like the one , have been synthesized and analyzed spectrally. These compounds have shown potential biological activities (Khalid et al., 2016).

Biological Evaluation

  • Antimicrobial Activity : Certain derivatives of 1,3,4-oxadiazole, similar to the compound , have been synthesized and demonstrated significant antimicrobial activity (Vankadari et al., 2013).
  • Butyrylcholinesterase Inhibition : Synthesized 1,3,4-oxadiazole compounds, structurally related to Benzyl 2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate, have been screened for their inhibition of the butyrylcholinesterase enzyme, an important target for Alzheimer's disease treatment (Khalid et al., 2016).

Chemical Stability and Reactivity

  • Boulton–Katritzky Rearrangement Study : The stability and reactivity of 1,2,4-oxadiazole derivatives, including those structurally similar to the compound of interest, have been explored. These studies provide insights into their chemical behavior under various conditions (Kayukova et al., 2018).

Spectral-Luminescent Properties

  • Luminescent Properties Analysis : Research has been conducted on the spectral-luminescent properties of certain 1,3,4-oxadiazoles, which can be insightful for understanding the properties of this compound (Mikhailov et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition Studies : The derivatives of 1,3,4-oxadiazole have been studied for their potential as corrosion inhibitors, an application that could be relevant for the compound (Ammal et al., 2018).

Molecular and Crystal Structure Analysis

  • Crystal Structure Studies : There has been research on the molecular and crystal structures of compounds related to 1,3,4-oxadiazole, providing a foundation for understanding the structural aspects of this compound (Kumara et al., 2017).

Anticancer Activity

  • Anticancer Compound Synthesis : Research has been conducted on synthesizing and evaluating the anticancer properties of certain 1,3,4-oxadiazole derivatives. These studies could provide insights into the potential anticancer applications of the compound (Ravinaik et al., 2021).

Antibacterial Potentials

  • Antibacterial Activity Screening : Various acetamide derivatives of 1,3,4-oxadiazole, similar in structure to the compound of interest, have been synthesized and evaluated for their antibacterial potentials, indicating possible applications in this area (Iqbal et al., 2017).

Properties

IUPAC Name

benzyl 2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c18-17(19,20)16-22-21-15(26-16)13-6-8-23(9-7-13)10-14(24)25-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGZWMCCXRPRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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